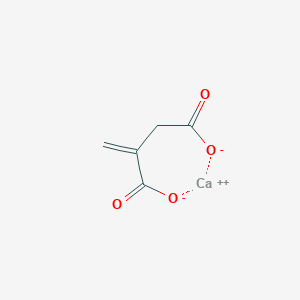

Calcium itaconate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H4CaO4 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

calcium;2-methylidenebutanedioate |

InChI |

InChI=1S/C5H6O4.Ca/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 |

InChI Key |

XOCSOTJWKWOFLU-UHFFFAOYSA-L |

Canonical SMILES |

C=C(CC(=O)[O-])C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Itaconate

Endogenous Itaconate Synthesis in Mammalian Systems

The synthesis of itaconate in mammals is a highly regulated process that is induced in response to inflammatory stimuli. researchgate.net

The pivotal enzyme responsible for itaconate synthesis in mammals is cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (Irg1). markelab.comgenecards.org ACOD1 catalyzes the decarboxylation of the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate, to produce itaconate. nih.govuniprot.org The discovery of ACOD1's function elucidated the previously unknown biosynthetic pathway for itaconate in mammalian cells. nih.gov The enzyme is highly induced in macrophages upon activation by inflammatory signals. acs.orguniprot.org

Itaconate synthesis is intrinsically linked to the TCA cycle, a central hub of cellular metabolism. The substrate for ACOD1, cis-aconitate, is an intermediate in the TCA cycle, formed from citrate. nih.gov The induction of ACOD1 creates a metabolic branch point, diverting cis-aconitate away from the canonical TCA cycle towards itaconate production. frontiersin.org This diversion leads to a remodeling of the TCA cycle, characterized by a break at the level of isocitrate dehydrogenase and an accumulation of succinate (B1194679) due to itaconate's inhibitory effect on succinate dehydrogenase. frontiersin.orgfrontiersin.org

The biosynthesis of itaconate occurs within the mitochondria. nih.govfrontiersin.org The ACOD1 enzyme is localized to the mitochondrial matrix, the same compartment where the TCA cycle operates. researchgate.netfrontiersin.org This colocalization allows for efficient access to its substrate, cis-aconitate. frontiersin.org Upon synthesis, itaconate can accumulate to millimolar concentrations within the mitochondria and the cytoplasm of activated macrophages. frontiersin.org In contrast, studies in the fungus Aspergillus terreus have shown that while cis-aconitate is synthesized in the mitochondrion, it is then transported to the cytosol where it is converted to itaconate by cis-aconitate decarboxylase. microbiologyresearch.org

Regulation of Endogenous Itaconate Production

The production of itaconate is tightly controlled at multiple levels, ensuring its synthesis is restricted to specific cellular contexts, primarily during an immune response.

The expression of the ACOD1 gene is primarily regulated at the transcriptional level and is induced by various immune signaling pathways.

Toll-like Receptors (TLRs), MyD88, and TRIF: The induction of ACOD1 is strongly stimulated by the activation of Toll-like receptors (TLRs) through the recognition of pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). frontiersin.orgnih.gov This induction requires the TLR adaptor proteins MyD88 and TRIF. frontiersin.orgnih.gov

Interferons (IFNs) and STING: Type I and Type II interferons (IFNγ) are potent inducers of ACOD1 expression. uniprot.orgfrontiersin.org The STING (stimulator of interferon genes) pathway, which senses cytosolic DNA, also contributes to ACOD1 upregulation, often through the production of type I IFNs. frontiersin.orgnih.gov In response to Mycobacterium tuberculosis, ACOD1 expression is dependent on both the TLR2-MyD88 pathway and STING-mediated IFN-β production. frontiersin.orgnih.gov

TFEB, IRF1, and NFκB: Several transcription factors are critical for driving ACOD1 expression. Interferon regulatory factor 1 (IRF1) and nuclear factor kappa B (NF-κB) have been identified as key transcriptional activators. frontiersin.orgresearchgate.netresearchgate.net The transcription factor TFEB, a master regulator of lysosomal biogenesis, also promotes ACOD1 expression in response to microbial stimuli, partially in an IRF1-dependent manner. frontiersin.orgnih.gov

Table 1: Key Regulators of ACOD1 Expression

| Regulator | Type | Role in ACOD1 Expression |

|---|---|---|

| TLRs | Receptors | Initiate signaling cascades leading to ACOD1 induction upon PAMP recognition. frontiersin.orgnih.gov |

| MyD88 | Adaptor Protein | Essential for TLR-mediated ACOD1 expression. frontiersin.orgnih.gov |

| TRIF | Adaptor Protein | Required for TLR3/4-ligand-induced ACOD1 expression. frontiersin.org |

| IFNγ | Cytokine | Potent inducer of ACOD1 transcription. uniprot.orgfrontiersin.org |

| STING | Adaptor Protein | Mediates ACOD1 expression in response to cytosolic DNA and certain bacterial infections. frontiersin.orgnih.gov |

| TFEB | Transcription Factor | Promotes ACOD1 expression in response to microbial stimuli. frontiersin.orgnih.gov |

| IRF1 | Transcription Factor | A key transcriptional activator of the ACOD1 gene. frontiersin.orgresearchgate.net |

| NFκB | Transcription Factor | A major transcription factor driving ACOD1 expression. researchgate.netresearchgate.net |

While transcriptional control is the primary mechanism for regulating itaconate production, post-transcriptional and post-translational modifications also play a role. Itaconate itself can covalently modify proteins through a process called "itaconation," which involves a Michael addition reaction with cysteine residues. nih.govembopress.org This modification can alter the function of various proteins, including enzymes and transcription factors, thereby influencing cellular processes. researchgate.netnih.gov For instance, itaconate has been shown to modify key signaling proteins, which provides a feedback mechanism to modulate the inflammatory response. researchgate.net However, specific post-transcriptional regulation of ACOD1 mRNA or direct post-translational modifications of the ACOD1 enzyme that control its activity are less well-characterized in mammalian systems.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-octyl itaconate |

| Acetyl-CoA |

| cis-Aconitate |

| Citrate |

| Fumarate (B1241708) |

| Itaconate |

| Itaconic Acid |

| Itaconyl-CoA |

| Lipopolysaccharide |

| Malate (B86768) |

| Pyruvate (B1213749) |

Influence of Specific Stimuli on Itaconate Induction

The production of itaconate is not a constitutive process but is instead dynamically regulated by various external and internal signals, particularly those associated with the immune response. The induction of itaconate synthesis is a hallmark of activated innate immune cells, such as macrophages and dendritic cells. This activation is triggered by the recognition of specific molecular patterns associated with pathogens or cellular damage.

Pathogen-associated molecular patterns (PAMPs) are conserved molecules found in microorganisms that are recognized by the host's innate immune system. springernature.com A primary example of a PAMP that potently induces itaconate production is lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. spandidos-publications.com When macrophages are stimulated with LPS, the expression of the gene encoding aconitate decarboxylase 1 (ACOD1, also known as IRG1), the enzyme responsible for itaconate synthesis, is dramatically upregulated. springernature.comspandidos-publications.com This leads to a significant accumulation of itaconate within the cell, reaching millimolar concentrations. springernature.com

Similarly, damage-associated molecular patterns (DAMPs), which are endogenous molecules released from damaged or dying cells, can also trigger itaconate production. springernature.comnih.gov These signals alert the immune system to non-infectious threats and sterile inflammation. The recognition of both PAMPs and DAMPs by pattern recognition receptors on immune cells initiates a signaling cascade that culminates in the transcriptional activation of the ACOD1 gene. springernature.comnih.gov

Cytokines, which are signaling proteins that mediate communication between immune cells, also play a role in modulating itaconate synthesis. For instance, interferon-gamma (IFN-γ), a key cytokine in the activation of macrophages, can induce the expression of IRG1 and subsequent itaconate production. pnas.org The interplay between different cytokines can fine-tune the level of itaconate production, thereby shaping the metabolic and inflammatory response of the immune cell.

The induction of itaconate by these stimuli is a critical component of the metabolic reprogramming that occurs in activated immune cells. nih.gov This strategic shift in metabolism supports the cell's antimicrobial and immunomodulatory functions.

Table 1: Key Stimuli for Itaconate Induction

| Stimulus Type | Specific Example(s) | Effect on Itaconate Production |

| Pathogen-Associated Molecular Patterns (PAMPs) | Lipopolysaccharide (LPS) | Potent induction of ACOD1/IRG1 expression and high levels of itaconate synthesis. springernature.comspandidos-publications.com |

| Damage-Associated Molecular Patterns (DAMPs) | Endogenous molecules from damaged cells | Trigger ACOD1/IRG1 expression and itaconate production. springernature.comnih.gov |

| Cytokines | Interferon-gamma (IFN-γ) | Induces IRG1 expression and subsequent itaconate synthesis. pnas.org |

Itaconate Catabolism and Downstream Metabolites

Once produced, itaconate can be further metabolized through several pathways, leading to the formation of various downstream metabolites that also possess biological activity.

A key step in itaconate catabolism is its activation to itaconyl-coenzyme A (itaconyl-CoA). biorxiv.orgmdpi.com This conversion is catalyzed by an enzyme with CoA transferase activity, such as succinyl-CoA:glutarate-CoA transferase. nih.gov The formation of itaconyl-CoA is significant as it serves as a precursor for further metabolic conversions and also acts as a direct modulator of enzymatic activity. biorxiv.orgmdpi.com For instance, itaconyl-CoA has been shown to be a competitive inhibitor of the erythroid-specific 5-aminolevulinate synthase (ALAS2), the rate-limiting enzyme in heme synthesis. nih.gov

Itaconyl-CoA can be further metabolized into other compounds. One major pathway involves the hydration of itaconyl-CoA to (S)-citramalyl-CoA, which can then be cleaved into acetyl-CoA and pyruvate. nih.govasm.org In some bacteria, itaconate degradation begins with its activation to itaconyl-CoA, followed by hydration to (S)-citramalyl-CoA, and finally cleavage. nih.govasm.org

Itaconate can also be converted to its isomers, mesaconate and citraconate. biorxiv.org In vivo studies have shown that itaconate can be metabolized to mesaconate and citramalate. biorxiv.org Mesaconate can be formed and subsequently hydrated to (S)-citramalate, which then enters pathways leading to acetyl-CoA and pyruvate. nih.gov These downstream metabolites have their own distinct biological effects. For example, mesaconate has been shown to inhibit glycolytic activity. nih.gov

Itaconate Metabolism in Microorganisms (Bacteria and Fungi)

Itaconate is not only produced by mammals but is also a significant metabolite in various microorganisms, where its biosynthetic pathways can differ.

Aspergillus terreus is a well-known industrial producer of itaconic acid. asm.orgfrontiersin.org In this fungus, itaconate is synthesized from the Krebs cycle intermediate, cis-aconitate. asm.orgnih.gov The enzyme cis-aconitate decarboxylase (CadA) catalyzes the decarboxylation of cis-aconitate to form itaconate. frontiersin.orgjmb.or.kr The biosynthesis in A. terreus involves the Embden-Meyerhof-Parnas pathway for glucose metabolism to pyruvate, which then enters the Krebs cycle. asm.org

In contrast, the basidiomycetous fungus Ustilago maydis utilizes an alternative pathway for itaconate biosynthesis. nih.gov Instead of directly decarboxylating cis-aconitate, U. maydis first isomerizes cis-aconitate to trans-aconitate using the enzyme aconitate-Δ-isomerase (Adi1). nih.govresearchgate.net Subsequently, a novel enzyme, trans-aconitate decarboxylase (Tad1), catalyzes the decarboxylation of trans-aconitate to produce itaconic acid. nih.govresearchgate.net This pathway involves a gene cluster that includes genes for the key enzymes and transporters necessary for itaconate production. researchgate.netresearchgate.net

Table 2: Comparison of Itaconate Biosynthesis in Fungi

| Feature | Aspergillus terreus | Ustilago maydis |

| Key Precursor | cis-Aconitate asm.orgnih.gov | trans-Aconitate nih.govresearchgate.net |

| Key Enzyme | cis-Aconitate Decarboxylase (CadA) frontiersin.orgjmb.or.kr | trans-Aconitate Decarboxylase (Tad1) nih.govresearchgate.net |

| Intermediate Step | Direct decarboxylation of cis-aconitate | Isomerization of cis-aconitate to trans-aconitate nih.govresearchgate.net |

Catabolic Pathways in Bacteria

Certain pathogenic bacteria have evolved mechanisms to counteract the antimicrobial effects of itaconate by degrading it. researchgate.netnih.govjci.org This catabolic process not only detoxifies the local environment but also allows the bacteria to utilize itaconate as a carbon source, converting it into central metabolites like pyruvate and acetyl-CoA. researchgate.netnih.gov The genes encoding the enzymes for this pathway are often found in an operon, referred to as the itaconate response operon (IRO) in Salmonella. asm.org The presence of these degradation pathways is crucial for the survival of pathogens like Yersinia pestis, Pseudomonas aeruginosa, and Mycobacterium tuberculosis within host macrophages. researchgate.netnih.govnih.gov

The bacterial degradation of itaconate is a three-step enzymatic pathway:

Activation of Itaconate: The pathway initiates with the activation of itaconate to itaconyl-CoA. This reaction is catalyzed by itaconate coenzyme A (CoA) transferase (Ict) , also known as RipA. mdpi.compnas.org This enzyme typically utilizes succinyl-CoA as the CoA donor. pnas.orgpnas.org

Hydration to (S)-citramalyl-CoA: The itaconyl-CoA is then hydrated to form (S)-citramalyl-CoA. This stereospecific hydration is carried out by itaconyl-CoA hydratase (Ich) , also referred to as RipB. mdpi.compnas.org

Cleavage to Pyruvate and Acetyl-CoA: In the final step, (S)-citramalyl-CoA lyase (Ccl) , or RipC, cleaves (S)-citramalyl-CoA into two key metabolic intermediates: pyruvate and acetyl-CoA. mdpi.compnas.org These products can then directly enter the central carbon metabolism of the bacteria. nih.gov

In Mycobacterium tuberculosis, the enzyme Rv2498c has been identified as a bifunctional enzyme with (S)-citramalyl-CoA lyase activity, playing a role in both itaconate dissimilation and L-leucine catabolism. pnas.orgpnas.orgnih.gov The deletion of this gene attenuates the pathogen's growth in a mouse infection model, highlighting the importance of this pathway in Mtb's virulence. nih.gov

The regulation of the itaconate degradation pathway is responsive to the presence of itaconate. In Salmonella, the LysR-type transcriptional regulator RipR activates the expression of the ripCBA operon in response to itaconate. asm.orgresearchgate.net This induction is crucial for the bacterium to overcome the itaconate-mediated stress inside macrophages. asm.org

Interestingly, the itaconate degradation pathways in different bacteria, such as Yersinia and Pseudomonas, are thought to be a result of convergent evolution, indicating the independent acquisition of this crucial survival mechanism. researchgate.netnih.gov

Table of Enzymes in Bacterial Itaconate Catabolism

| Enzyme Name | Abbreviation | Alternative Name | Function | Gene Name (Example Organism) |

|---|---|---|---|---|

| Itaconate CoA transferase | Ict | RipA | Activates itaconate to itaconyl-CoA. | ripA (Yersinia pestis) mdpi.com |

| Itaconyl-CoA hydratase | Ich | RipB | Hydrates itaconyl-CoA to (S)-citramalyl-CoA. | ripB (Yersinia pestis) mdpi.com |

| (S)-citramalyl-CoA lyase | Ccl | RipC | Cleaves (S)-citramalyl-CoA to pyruvate and acetyl-CoA. | ripC (Yersinia pestis) mdpi.com |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetyl-CoA |

| Calcium itaconate |

| (S)-citramalyl-CoA |

| Itaconate |

| Itaconyl-CoA |

| L-leucine |

| Pyruvate |

Molecular and Cellular Mechanisms of Itaconate Action

Enzymatic Inhibition by Itaconate

Itaconate, a metabolite produced in mammalian immune cells, exerts its effects through the inhibition of several key enzymes, leading to significant shifts in cellular metabolism and signaling.

Itaconate is a well-established inhibitor of Succinate (B1194679) Dehydrogenase (SDH), also known as mitochondrial complex II. nih.govescholarship.orgmdpi.comjci.orgnih.gov This inhibition is a primary mechanism through which itaconate influences cellular metabolism and inflammatory responses. nih.govnih.govcam.ac.ukelsevierpure.com

Mechanism of Inhibition : Due to its structural similarity to succinate, itaconate acts as a competitive inhibitor of SDH. nih.govjci.orgescholarship.org This means it binds to the active site of the enzyme, preventing the normal substrate, succinate, from binding and being oxidized to fumarate (B1241708). jci.org Kinetic analyses have confirmed this competitive mode of inhibition, with a reported inhibition constant (Ki) for itaconate of 0.22 mM. nih.gov

Succinate Accumulation : The inhibition of SDH by itaconate leads to a significant accumulation of succinate within the cell, particularly in activated macrophages. nih.govescholarship.orgmdpi.comescholarship.orgnih.govresearchgate.net This buildup of succinate is a key consequence of itaconate production and has profound effects on cellular signaling. escholarship.orgcam.ac.uk Studies in macrophages have shown a strong correlation between itaconate levels and succinate accumulation following inflammatory stimuli like lipopolysaccharide (LPS). escholarship.orgescholarship.org Macrophages from mice lacking the gene for itaconate production (Irg1-/-) exhibit decreased succinate accumulation in response to LPS, confirming the direct link between itaconate and succinate levels. escholarship.orgnih.govescholarship.org

Metabolic Reprogramming : By blocking the conversion of succinate to fumarate, itaconate effectively creates a break in the Tricarboxylic Acid (TCA) cycle. jci.org This alteration is a central feature of the metabolic reprogramming that occurs in inflammatory macrophages. escholarship.orgnih.govnih.govelsevierpure.com The accumulated succinate can then act as a signaling molecule, influencing inflammatory gene expression. cam.ac.uk

| Parameter | Finding | Reference |

|---|---|---|

| Mechanism | Competitive inhibition of Succinate Dehydrogenase (SDH) | nih.govjci.orgescholarship.org |

| Inhibition Constant (Ki) | 0.22 mM | nih.gov |

| Primary Consequence | Accumulation of intracellular succinate | nih.govescholarship.orgmdpi.comnih.gov |

| Cellular Context | Most prominent in LPS-activated macrophages | escholarship.orgnih.govnih.gov |

Itaconate has been identified as a potent inhibitor of the Ten-eleven translocation (Tet) family of enzymes, particularly Tet2. nih.govunc.edunih.gov These enzymes are crucial for DNA demethylation, an important epigenetic modification.

Mechanism of Inhibition : The inhibitory action of itaconate on Tet2 stems from its structural resemblance to α-ketoglutarate (α-KG), a key cofactor for Tet enzymes. researchgate.net Itaconate binds to the same active site on Tet2 as α-KG, thereby competitively inhibiting its catalytic activity. nih.govunc.edunih.govresearchgate.net This binding prevents Tet2 from carrying out its normal function of oxidizing 5-methylcytosine.

Epigenetic Modulation : By inhibiting Tet2, itaconate can influence gene expression and dampen inflammatory responses. nih.govunc.edunih.gov Transcriptome analysis has revealed that Tet2 is a major target through which itaconate suppresses the expression of genes induced by LPS, including those involved in the NF-κB and STAT signaling pathways. nih.govunc.edunih.gov In vivo studies have shown that itaconate administration leads to a decrease in the levels of 5-hydroxymethylcytosine (5hmC), the product of Tet enzyme activity, which protects against lethal endotoxemia. nih.govunc.edunih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Target Enzyme | Tet Methylcytosine Dioxygenase 2 (Tet2) | nih.govunc.edunih.gov |

| Mechanism | Competitive inhibition due to structural similarity to α-ketoglutarate | nih.govresearchgate.net |

| Effect | Decreased levels of 5-hydroxymethylcytosine (5hmC) | nih.govunc.edunih.gov |

| Functional Consequence | Suppression of LPS-induced inflammatory gene expression | nih.govunc.edunih.gov |

Itaconate and its derivatives can directly modify and inhibit key enzymes in the glycolytic pathway, thereby regulating aerobic glycolysis in immune cells. researchgate.netnih.govnih.gov

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) : The cell-permeable itaconate derivative, 4-octyl itaconate (4-OI), has been shown to directly alkylate a specific cysteine residue (Cys22) on GAPDH. nih.govnih.govmmbio.cn This modification inhibits the enzyme's activity, leading to a bottleneck in the glycolytic pathway. nih.govmmbio.cn The inhibition of GAPDH by itaconate derivatives results in reduced lactate (B86563) production and a decrease in the extracellular acidification rate (ECAR) in activated macrophages. nih.govnih.gov

Lactate Dehydrogenase A (LDHA) : LDHA is also among the glycolytic enzymes modified by itaconate. nih.govnih.gov This modification suggests another point of control by which itaconate can limit the conversion of pyruvate (B1213749) to lactate, a hallmark of aerobic glycolysis in inflammatory cells.

The collective inhibition of these crucial glycolytic enzymes establishes a negative feedback mechanism where itaconate, produced during an inflammatory response, acts to restrain the very metabolic pathway that fuels it. nih.gov

| Enzyme | Mechanism of Inhibition | Key Residue(s) Modified | Reference |

|---|---|---|---|

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Alkylation by itaconate derivatives (4-OI) | Cysteine 22 (Cys22) | nih.govnih.govmmbio.cn |

| Fructose-Bisphosphate Aldolase (B8822740) A (ALDOA) | Modification by itaconate | Cysteine 73 (Cys73) and Cysteine 339 (Cys339) | nih.gov |

| Lactate Dehydrogenase A (LDHA) | Modification by itaconate | Not specified | nih.govnih.gov |

Itaconate can inhibit the mitochondrial carnitine/acylcarnitine carrier (CAC), also known as SLC25A20, which is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation. mdpi.com

Mechanism of Inhibition : The inhibition of CAC by itaconate is irreversible and occurs through the covalent binding of itaconate to a specific cysteine residue, C136. mdpi.comresearchgate.netnih.gov This interaction is pH-dependent, with inhibition increasing at a lower pH. nih.gov Kinetic studies have revealed a non-competitive type of inhibition. nih.gov The half-maximal inhibitory concentration (IC50) for itaconate on the native CAC has been measured at approximately 11 mM. mdpi.comnih.gov

Pathophysiological Implications : By inhibiting CAC, itaconate can impair fatty acid oxidation. This action connects the inflammatory state, where itaconate is produced, to the regulation of lipid metabolism. Experiments using dimethyl itaconate in HeLa cells have demonstrated that itaconate can inhibit CAC transport activity in intact cells, suggesting this mechanism is relevant in a cellular context. mdpi.com

| Parameter | Finding | Reference |

|---|---|---|

| Target Protein | Mitochondrial Carnitine/Acylcarnitine Carrier (CAC) | mdpi.com |

| Mechanism | Irreversible, non-competitive inhibition via binding to Cysteine 136 | mdpi.comnih.gov |

| IC50 (Native CAC) | 11 ± 4.6 mM | mdpi.comnih.gov |

| Effect | Impairment of fatty acid transport into mitochondria | mdpi.com |

Itaconate, after being converted to its coenzyme A derivative, itaconyl-CoA, acts as an inhibitor of the vitamin B12-dependent enzyme Methylmalonyl-CoA Mutase (MUT). nih.govmdpi.comnih.govnih.gov

Mechanism of Inhibition : Itaconyl-CoA is a suicide inactivator of MUT. nih.govnih.gov It reacts with the 5'-deoxyadenosyl moiety of the B12 coenzyme (adenosylcobalamin) within the enzyme's active site. nih.govnih.gov This reaction forms a stable biradical adduct, which effectively terminates the catalytic cycle and leads to the inactivation of the enzyme. nih.govnih.govbiorxiv.org

Impact on Metabolism : The inhibition of MUT disrupts the metabolism of branched-chain amino acids (BCAAs) and odd-chain fatty acids, as MUT is responsible for converting L-methylmalonyl-CoA to succinyl-CoA, an intermediate of the TCA cycle. mdpi.comtaylorandfrancis.com This blockage can lead to an accumulation of methylmalonyl-CoA and alter the balance of various CoA species within the mitochondria. mdpi.com Specifically, itaconate treatment has been observed to increase the ratio of propionyl-CoA to acetyl-CoA. mdpi.com This mechanism represents another way itaconate links immune responses to major metabolic pathways. nih.govmdpi.com

Itaconate exhibits antimicrobial properties by targeting key enzymes in microbial metabolic pathways that are absent in mammals.

Isocitrate Lyase (ICL) : Itaconate is a potent inhibitor of Isocitrate Lyase, a crucial enzyme in the glyoxylate (B1226380) shunt. nih.govplos.orgresearchgate.net This pathway is essential for many bacteria, including Mycobacterium tuberculosis, to survive on fatty acids or acetate (B1210297) as sole carbon sources. nih.govnih.gov Itaconate acts as a covalent inhibitor of ICL, forming an adduct with a catalytic cysteine residue in the enzyme's active site. nih.gov Crystal structures of M. tuberculosis ICL in complex with itaconate have provided detailed insights into this inhibitory mechanism. plos.orgresearchgate.net

Propionyl-CoA Carboxylase (PCC) : In some bacteria that lack isocitrate lyase, such as the purple non-sulfur bacterium Rhodospirillum rubrum, itaconate has been shown to strongly inhibit the assimilation of acetate and propionate (B1217596). oup.com This effect is mediated through the competitive inhibition of Propionyl-CoA Carboxylase (PCC), an enzyme involved in propionate detoxification and anaplerosis. oup.comresearchgate.net The inhibition constant (Ki) of itaconate for PCC in R. rubrum with respect to propionyl-CoA was found to be 0.6 mM. oup.com

| Microbial Enzyme | Organism Example | Mechanism of Inhibition | Metabolic Pathway Affected | Reference |

|---|---|---|---|---|

| Isocitrate Lyase (ICL) | Mycobacterium tuberculosis | Covalent inhibition (adduct with catalytic cysteine) | Glyoxylate Shunt | nih.govplos.orgnih.gov |

| Propionyl-CoA Carboxylase (PCC) | Rhodospirillum rubrum | Competitive inhibition (Ki = 0.6 mM) | Propionate Assimilation/Detoxification | oup.comresearchgate.net |

Protein Post-Translational Modifications by Itaconate (Itaconation/Alkylation)

Itaconate, a metabolite produced during the Krebs cycle, functions as a key regulator in cellular processes through its ability to modify proteins post-translationally. This modification, known as itaconation or alkylation, is central to its immunomodulatory effects. The chemical structure of itaconate, featuring an α,β-unsaturated carboxylic acid, allows it to act as an electrophile and react with nucleophilic residues on proteins, primarily cysteine. nih.govfrontiersin.org This process of itaconation has been identified as a significant part of the anti-inflammatory properties associated with itaconate. nih.gov

Covalent Modification of Cysteine Residues

The primary mechanism by which itaconate exerts its biological activity is through the covalent modification of cysteine residues in target proteins. dundee.ac.uknih.govnih.gov This reaction, a form of Michael addition, involves the formation of a stable thioether bond between the sulfhydryl group of a cysteine residue and the electrophilic carbon of itaconate, resulting in a 2,3-dicarboxypropyl adduct. nih.govnih.govportlandpress.com This post-translational modification can alter the protein's conformation, activity, and interaction with other molecules, thereby influencing major signaling pathways. nih.gov The unique nucleophilicity and redox sensitivity of cysteine residues make them frequent targets for such modifications at functionally important sites within proteins. portlandpress.comresearchgate.net

Key Target Proteins:

Research has identified several key proteins that are functionally altered by itaconate-mediated alkylation. These modifications are central to itaconate's role in regulating inflammation and oxidative stress.

Itaconate is a potent activator of the Nrf2 antioxidant response pathway through the direct alkylation of Kelch-like ECH-Associated Protein 1 (KEAP1). dundee.ac.uknih.govcam.ac.uk KEAP1 is a substrate adaptor protein that targets the transcription factor Nrf2 for degradation under basal conditions. frontiersin.org Itaconate covalently modifies several sensor cysteine residues on KEAP1, including Cys151, Cys257, Cys273, Cys288, and Cys297. nih.govdundee.ac.uknih.govhopkinsmedicine.orgdundee.ac.uk

Alkylation of these critical cysteine residues on KEAP1 disrupts its ability to mediate Nrf2 degradation. dundee.ac.uknih.gov This leads to the stabilization of newly synthesized Nrf2, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus. nih.govfrontiersin.org In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, driving the expression of a suite of antioxidant and anti-inflammatory proteins. dundee.ac.uknih.gov The activation of the KEAP1-Nrf2 pathway is considered a crucial mechanism for the anti-inflammatory action of itaconate. dundee.ac.uknih.govhopkinsmedicine.org

| Protein | Modified Cysteine Residues | Signaling Outcome |

|---|---|---|

| KEAP1 | Cys151, Cys257, Cys273, Cys288, Cys297 | Inhibition of KEAP1-mediated Nrf2 degradation, leading to Nrf2 activation. nih.govdundee.ac.uknih.govhopkinsmedicine.orgdundee.ac.uk |

Itaconate and its cell-permeable derivative, 4-octyl itaconate (4-OI), act as specific, endogenous inhibitors of the NLRP3 inflammasome. nih.govox.ac.ukbiorxiv.org The NLRP3 inflammasome is a multi-protein complex responsible for the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18. ox.ac.uk The inhibitory action of itaconate on the NLRP3 inflammasome is independent of the Nrf2 signaling pathway. nih.govbiorxiv.org

The mechanism involves the direct covalent modification of NLRP3 itself. nih.govox.ac.uk Specifically, itaconate alkylates the cysteine residue at position 548 (Cys548) of NLRP3 in a process termed dicarboxypropylation. nih.govox.ac.uknih.gov This modification sterically hinders the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7), which is an essential step for the assembly and activation of the inflammasome complex. nih.govox.ac.uk By preventing the NLRP3-NEK7 interaction, itaconate effectively blocks inflammasome activation, leading to reduced caspase-1 activation and diminished secretion of IL-1β. nih.govbiorxiv.org

| Protein | Modified Cysteine Residue | Signaling Outcome |

|---|---|---|

| NLRP3 | Cys548 | Inhibition of NLRP3-NEK7 interaction, blocking inflammasome activation. nih.govox.ac.uknih.gov |

Gasdermin D (GSDMD) is the executioner protein of pyroptosis, a highly inflammatory form of programmed cell death. nih.govnih.gov Upon activation by inflammatory caspases, GSDMD is cleaved, and its N-terminal fragment oligomerizes to form pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines. nih.govresearchgate.net Itaconate has been shown to directly target and modify GSDMD. researchgate.net Research has identified that itaconate can alkylate cysteine residue 77 (Cys77) on GSDMD. nih.govembopress.org This modification is proposed to inhibit the pore-forming activity of GSDMD, thereby suppressing pyroptosis and its associated inflammatory consequences. nih.govresearchgate.netresearchgate.net

The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a type I interferon response. nih.govresearchgate.net Itaconate and its derivatives can significantly inhibit the activation of STING signaling. nih.govresearchgate.net This inhibition occurs through the direct alkylation of STING protein. nih.gov

Multiple cysteine residues on STING have been identified as targets for itaconate modification. In murine STING, these include Cys65, Cys71, Cys88, and Cys147. nih.gov In human STING, Cys91 is a key target. rmit.edu.vnresearchgate.net Alkylation of these sites, particularly Cys91, has been shown to block essential post-translational modifications of STING, such as palmitoylation, which is required for its subsequent oligomerization and activation. rmit.edu.vnresearchgate.net By preventing these activation steps, itaconate effectively dampens the STING-dependent production of type I interferons and other inflammatory factors. nih.govresearchgate.net

| Protein | Modified Cysteine Residue(s) | Signaling Outcome |

|---|---|---|

| Gasdermin D (GSDMD) | Cys77 | Inhibition of pyroptotic pore formation. researchgate.netnih.govembopress.org |

| STING (murine) | Cys65, Cys71, Cys88, Cys147 | Inhibition of STING activation and downstream signaling. nih.gov |

| STING (human) | Cys91 | Blockade of STING palmitoylation and oligomerization. rmit.edu.vnresearchgate.net |

Other Signaling Proteins (e.g., SYK, JAK1, RIPK3)

Itaconate and its derivatives have been shown to directly interact with and modulate the activity of key signaling proteins involved in inflammatory pathways. Research has demonstrated that itaconate and 4-octyl itaconate (OI) can inhibit the alternative activation of macrophages by targeting Janus kinase 1 (JAK1). nih.gov This inhibition occurs through the direct modification of multiple cysteine residues on JAK1, including C715, C816, C943, and C1130, leading to a reduction in its kinase activity. nih.gov Consequently, signaling pathways downstream of JAK1, such as those activated by interleukin-4 (IL-4), interleukin-13 (IL-13), and interferons, are suppressed. nih.gov

Furthermore, itaconate has been implicated in the regulation of necroptosis, a form of programmed cell death, by suppressing the Receptor-Interacting Protein Kinase 1 (RIPK1)/Receptor-Interacting Protein Kinase 3 (RIPK3)/Mixed Lineage Kinase Domain-Like (MLKL) signaling axis. researchgate.net While the direct molecular interactions are still being fully elucidated, this suggests a role for itaconate in mitigating inflammatory cell death pathways. The ZBP1-RIPK3-RIPK1-mediated inflammatory signaling pathway, which is relayed by the scaffolding role of RIPKs, represents a potential target for itaconate's immunomodulatory effects. au.dk

Table 1: Itaconate's Impact on Signaling Proteins

| Signaling Protein | Effect of Itaconate/Derivatives | Mechanism of Action | Reference |

|---|---|---|---|

| JAK1 | Inhibition of kinase activity | Direct modification of cysteine residues (C715, C816, C943, C1130) | nih.gov |

| RIPK3 | Suppression of necroptotic signaling | Inhibition of the RIPK1/RIPK3/MLKL axis | researchgate.net |

Metabolic Enzymes (e.g., ALDOA, GAPDH)

A significant aspect of itaconate's immunomodulatory function lies in its ability to reprogram cellular metabolism by directly targeting key glycolytic enzymes. Studies have revealed that itaconate and its cell-permeable derivative, 4-octyl itaconate (4-OI), can inhibit the enzymatic activity of Aldolase A (ALDOA) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). nih.govresearchgate.netmmbio.cn

The mechanism of inhibition involves the direct alkylation of specific cysteine residues on these enzymes. nih.govmmbio.cn For instance, 4-OI has been shown to alkylate cysteine 22 (C22) of GAPDH, leading to a decrease in its enzymatic activity and a subsequent reduction in aerobic glycolysis in activated macrophages. mmbio.cndoaj.orgrepec.org Similarly, itaconate has been found to modify multiple cysteines in ALDOA, including Cys73 and Cys339, which contributes to the inhibition of its activity. researchgate.net This direct inhibition of glycolytic enzymes by itaconate serves as a crucial mechanism for its anti-inflammatory effects. nih.govmmbio.cn

Table 2: Itaconate's Modification of Metabolic Enzymes

| Metabolic Enzyme | Effect of Itaconate/Derivatives | Specific Residue(s) Modified | Consequence | Reference |

|---|---|---|---|---|

| ALDOA | Inhibition of enzyme activity | Cys73, Cys339 | Reduced glycolysis | researchgate.net |

| GAPDH | Inhibition of enzyme activity | Cys22 (by 4-OI) | Reduced glycolysis, anti-inflammatory effects | mmbio.cn |

Transcription Factor EB (TFEB) Nuclear Translocation and Lysosomal Biogenesis

Recent findings have illuminated a regulatory circuit involving itaconate and the master regulator of lysosomal biogenesis, Transcription Factor EB (TFEB). nih.gov Bacterial signals can induce the nuclear translocation of TFEB in macrophages. nih.gov TFEB, in turn, directly induces the transcription of Irg1, the gene encoding the enzyme responsible for itaconate synthesis, leading to increased mitochondrial itaconate production. nih.gov

This itaconate production creates a positive feedback loop, as itaconate itself has been shown to promote the nuclear translocation of TFEB. researchgate.net This reciprocal regulation suggests that the activation of TFEB in response to cellular stress can trigger itaconate synthesis, which then further enhances TFEB activity and subsequent lysosomal biogenesis. nih.govresearchgate.net This TFEB-Irg1-itaconate signaling axis has been shown to be important in controlling intracellular bacterial growth. nih.gov

Transcriptional and Epigenetic Regulation

Activation of Antioxidant Response Element (ARE) via Nrf2

A cornerstone of itaconate's anti-inflammatory and antioxidant properties is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. cam.ac.ukwhiterose.ac.ukwsu.edunih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of genes involved in antioxidant defense and detoxification. karger.com

Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. karger.com Itaconate and its derivatives function as electrophiles that can directly modify Keap1 by alkylating specific cysteine residues, including C151, C257, C273, C288, and C297. cam.ac.ukwhiterose.ac.ukwsu.edu This modification of Keap1 disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. karger.com Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. karger.com This activation of the Nrf2-ARE pathway is essential for the anti-inflammatory effects of itaconate. cam.ac.ukwhiterose.ac.uk

Table 3: Cysteine Residues on Keap1 Alkylated by Itaconate

| Cysteine Residue | Reference |

|---|---|

| C151 | cam.ac.ukwhiterose.ac.ukwsu.edu |

| C257 | cam.ac.ukwhiterose.ac.ukwsu.edu |

| C273 | cam.ac.ukwhiterose.ac.ukwsu.edu |

| C288 | cam.ac.ukwhiterose.ac.ukwsu.edu |

Regulation of Activating Transcription Factor 3 (ATF3)/IκBζ Axis

Itaconate and its derivatives exert selective control over inflammatory gene expression through the regulation of the Activating Transcription Factor 3 (ATF3)/IκBζ axis. researchgate.netjci.orgnih.govnih.gov This regulatory mechanism is independent of Nrf2. researchgate.netnih.gov The electrophilic nature of itaconate induces a cellular stress response that leads to the upregulation of ATF3, an anti-inflammatory transcription factor. researchgate.netjci.orgnih.gov

ATF3, in turn, acts to inhibit the induction of IκBζ (encoded by the Nfkbiz gene). researchgate.netjci.org IκBζ is a critical regulator of the secondary transcriptional response to toll-like receptor stimulation, which includes the expression of pro-inflammatory cytokines like IL-6. researchgate.netnih.gov By upregulating ATF3 and subsequently suppressing IκBζ, itaconate effectively dampens a specific subset of the inflammatory response. researchgate.netjci.orgnih.gov This targeted immunomodulation highlights the nuanced role of itaconate in controlling inflammation.

Modulation of Type I Interferon (IFN) Responses

Itaconate and its derivatives have been demonstrated to modulate type I interferon (IFN) responses, which are crucial for antiviral immunity. cam.ac.ukwhiterose.ac.uknih.govlih.lubiorxiv.org In the context of viral infections, such as influenza A virus, exogenous itaconate and its derivatives can significantly reduce the expression of type I IFNs and IFN-stimulated genes. nih.govlih.lubiorxiv.org This modulation of the IFN response is achieved, in part, through the reduction of STAT1 phosphorylation. nih.govlih.lu

Interestingly, a negative feedback loop appears to exist between type I IFNs and itaconate. Type I IFNs can enhance the expression of Irg1, leading to increased itaconate production. cam.ac.ukwhiterose.ac.uk This elevated itaconate then acts to limit the type I IFN response, preventing an excessive inflammatory state. cam.ac.ukwhiterose.ac.uk Conversely, it has also been reported that itaconate, through its inhibition of succinate dehydrogenase, can promote the production of type I interferons by inducing the release of mitochondrial RNA, which is then sensed by MDA5 and RIG-I. nih.govresearchgate.net This suggests a complex, context-dependent role for itaconate in regulating type I IFN responses.

Impact on Gene Expression Profiles (e.g., IL-1β, IL-6, IL-12, TNFα, NOS2)

Itaconate and its cell-permeable derivatives, such as dimethyl itaconate (DI), have been shown to exert significant immunomodulatory effects by altering the expression profiles of key pro-inflammatory genes in immune cells, particularly macrophages. Studies have demonstrated that DI can suppress the expression of genes encoding for interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-12 (IL-12), and inducible nitric oxide synthase (iNOS or NOS2) following inflammatory stimuli like lipopolysaccharide (LPS). nih.gov However, the effect is not a blanket suppression of all inflammatory genes, as DI treatment did not affect the expression of tumor necrosis factor-alpha (TNF-α). nih.gov This indicates a targeted mechanism of action rather than a general inhibition of pro-inflammatory signaling pathways like NF-κB. nih.gov

One of the underlying mechanisms involves the upregulation of Activating Transcription Factor 3 (ATF3). nih.gov Itaconate and its derivatives can induce the expression of genes associated with the unfolded protein response, with ATF3 being a notable example. nih.gov ATF3, an anti-inflammatory transcription factor, subsequently inhibits IκBζ, a key coactivator for a subset of inflammatory genes, which leads to the decreased production of IL-6 and IL-12. nih.gov This pathway is thought to be a physiologically important mechanism, as the slow accumulation of endogenous itaconate in activated macrophages would align with the downregulation of these secondary response genes. nih.gov

Furthermore, itaconate has been shown to reduce the production of IL-1β, IL-12, and IL-6 triggered by LPS stimulation. mdpi.com The activation of the transcription factor Nrf2 by itaconate also contributes to its anti-inflammatory properties, leading to a decrease in LPS-induced IL-1β and NOS2. nih.gov

Below is a table summarizing the impact of itaconate and its derivatives on the expression of specific inflammatory genes.

| Gene | Effect of Itaconate/Derivatives | Mechanism(s) |

| IL-1β | Decreased expression/production | Inhibition of NLRP3 inflammasome nih.govplos.org, Nrf2 activation nih.gov |

| IL-6 | Decreased expression/production | Upregulation of ATF3, leading to inhibition of IκBζ nih.govnih.gov |

| IL-12 | Decreased expression/production | Upregulation of ATF3, leading to inhibition of IκBζ nih.govmdpi.com |

| TNFα | No significant effect reported nih.govnih.gov | Does not appear to be regulated by the itaconate-ATF3-IκBζ axis nih.gov |

| NOS2 (iNOS) | Decreased expression | Nrf2 activation nih.gov, SDH Inhibition nih.gov |

Modulation of Cellular Bioenergetics

Itaconate plays a crucial role in reprogramming the metabolic landscape of immune cells, particularly affecting the balance between glycolysis and oxidative phosphorylation.

Regulation of Glycolysis and Lactate Production

A key feature of pro-inflammatory macrophage activation is a metabolic shift towards aerobic glycolysis, often referred to as the Warburg effect. Itaconate and its derivatives act as potent inhibitors of this glycolytic reprogramming. nih.govnih.gov Research has shown that itaconate treatment significantly reduces glucose consumption and lactate production in activated macrophages. nih.govresearchgate.net

| Enzyme | Action of Itaconate | Consequence |

| Aldolase A (ALDOA) | Alkylation of cysteine residues, decreased enzyme activity nih.gov | Reduced glycolytic flux |

| GAPDH | Alkylation of cysteine 22, decreased enzyme activity nih.govnih.gov | Blockade of glycolysis, reduced lactate production |

| LDHA | Alkylation of cysteine residues nih.gov | Reduced conversion of pyruvate to lactate |

Mitochondrial Reactive Oxygen Species (ROS) Generation and Scavenging

Mitochondria are a primary source of cellular reactive oxygen species (ROS), and itaconate has been shown to modulate their production. By inhibiting SDH, itaconate reduces the generation of mitochondrial ROS. researchgate.netnih.gov This effect has been observed in various contexts, including ischemia-reperfusion injury, where itaconate exerts a protective effect by limiting oxidative stress. plos.orgresearchgate.net In addition to reducing ROS generation, itaconate can also help restore the mitochondrial redox balance. nih.gov The activation of the Nrf2 pathway by itaconate further contributes to its antioxidant effects by increasing the expression of downstream antioxidant genes. nih.govnih.gov This dual action of inhibiting a major source of mitochondrial ROS and upregulating antioxidant defenses highlights itaconate's role in mitigating oxidative stress. nih.govnih.gov

Interplay with Other Metabolic Pathways

Central Carbon Metabolism

Itaconate is intrinsically linked to central carbon metabolism as it is itself a product of the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov In activated immune cells, the expression of the enzyme cis-aconitate decarboxylase (ACOD1, also known as IRG1) is highly upregulated. nih.govnih.gov This enzyme diverts the TCA cycle intermediate, cis-aconitate, away from its conversion to isocitrate and instead catalyzes its decarboxylation to produce itaconate. nih.gov This represents a significant reprogramming of the central carbon flux. mdpi.com

The production of itaconate is not a metabolic dead-end. It can be converted to itaconyl-CoA, which can then be further metabolized, potentially re-entering the TCA cycle as acetyl-CoA. nih.gov Furthermore, by inhibiting SDH, itaconate directly modulates the TCA cycle, causing an accumulation of the upstream metabolite succinate. mdpi.comnih.gov This demonstrates a feedback mechanism where a product of a metabolic pathway directly influences the activity of that same pathway.

Amino Acid Metabolism (e.g., Branched-Chain Amino Acid (BCAA) metabolism)

Itaconate and its derivative, itaconyl-CoA, play a significant role in modulating amino acid metabolism, particularly that of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. nih.gov The catabolism of these amino acids converges on the formation of propionyl-CoA, which is subsequently converted to methylmalonyl-CoA. The final step in this pathway is the isomerization of methylmalonyl-CoA to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. This reaction is catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MUT), which requires vitamin B12 in the form of adenosylcobalamin as a cofactor. nih.govmdpi.com

Research has demonstrated that itaconyl-CoA acts as a potent inhibitor of MUT. nih.govmdpi.com This inhibition disrupts the normal metabolism of BCAAs, leading to an accumulation of methylmalonyl-CoA. mdpi.com Isotope tracing studies have shown that in the presence of itaconate, the incorporation of isotopes from BCAAs into downstream metabolites is significantly reduced. nih.gov For instance, in cultured Huh7 cells, treatment with itaconate led to decreased isotopic enrichment of leucine, isoleucine, and valine. nih.gov

The inhibition of MUT by itaconyl-CoA has broader implications for cellular metabolism. By impeding the conversion of methylmalonyl-CoA to succinyl-CoA, itaconate effectively disconnects BCAA catabolism from the TCA cycle at this crucial juncture. nih.gov This can lead to alterations in the pool of Coenzyme A (CoA) species within the mitochondria, impacting other metabolic pathways that rely on CoA availability. nih.gov

| Key Finding | Organism/Cell Type | Experimental Approach | Reference |

| Itaconyl-CoA inhibits methylmalonyl-CoA mutase (MUT). | Human cells (Huh7) | Isotope tracing and mass spectrometry | nih.gov |

| Itaconate treatment decreases isotope enrichment of BCAAs (leucine, isoleucine, valine). | Human cells (Huh7) | Isotope tracing with [α -15N]glutamine | nih.gov |

| Itaconate leads to the accumulation of methylmalonyl-CoA. | In vitro enzyme assays, human cells | Enzymology, metabolomics | mdpi.comnih.gov |

Fatty Acid Metabolism

The influence of itaconate on cellular metabolism extends to the regulation of fatty acids. foxchase.orgelifesciences.org It has been identified as a regulator of fatty acid β-oxidation, the mitochondrial process responsible for breaking down fatty acids to produce energy. foxchase.orgoup.commatilda.science The connection between itaconate and fatty acid metabolism is multifaceted, involving the modulation of Coenzyme A balance and direct effects on key enzymes. nih.gov

One of the primary mechanisms through which itaconate impacts fatty acid metabolism is through its influence on the pool of mitochondrial CoA. The conversion of itaconate to itaconyl-CoA consumes CoA, and the subsequent inhibition of methylmalonyl-CoA mutase (MUT) can alter the levels of various acyl-CoA species. nih.gov This alteration in the balance of CoAs can, in turn, affect the diversity and processing of fatty acids. nih.gov

Furthermore, studies have shown that itaconate can enhance fatty acid oxidation. In the context of non-alcoholic fatty liver disease, treatment with an itaconate derivative was found to reverse dyslipidemia. foxchase.orgmatilda.science Mechanistically, itaconate treatment in primary hepatocytes led to a reduction in lipid accumulation and an increase in oxidative phosphorylation that was dependent on fatty acid oxidation. foxchase.orgmatilda.science In inflammatory conditions like sepsis, itaconate has been shown to aid in lipid metabolism by stabilizing the mitochondrial fatty acid uptake enzyme CPT1a, thereby enhancing fatty acid oxidation. elifesciences.orgnih.gov This stabilization is thought to be mediated by a reduction in the ubiquitination of CPT1a. elifesciences.orgnih.gov

| Effect of Itaconate | Model System | Key Mechanistic Insight | Reference |

| Reverses dyslipidemia | Male mice with non-alcoholic fatty liver disease | Reduces lipid accumulation and increases oxidative phosphorylation in hepatocytes | foxchase.orgmatilda.science |

| Enhances lipid clearing in the liver | Mouse model of sepsis | Stabilizes the mitochondrial fatty acid uptake enzyme CPT1a | elifesciences.orgnih.gov |

| Alters fatty acid diversity | Cultured human cells (Huh7) | Modulates the balance of Coenzyme A species | nih.gov |

Vitamin B12 Metabolism

A critical aspect of itaconate's molecular action is its direct interference with vitamin B12 metabolism. nih.govresearchgate.net This interaction is centered on the vitamin B12-dependent enzyme, methylmalonyl-CoA mutase (MUT), which is essential for the metabolism of certain amino acids and odd-chain fatty acids. nih.govmdpi.com The active form of vitamin B12 for this enzyme is adenosylcobalamin. nih.gov

Itaconate itself does not directly inhibit MUT. Instead, it is first activated to itaconyl-CoA within the mitochondria. nih.govmdpi.com It is this itaconyl-CoA that acts as a potent, irreversible inhibitor of MUT. nih.govresearchgate.net The inhibition occurs through the inactivation of the adenosylcobalamin cofactor. nih.gov Itaconyl-CoA, acting as a substrate analog, leads to the degradation of coenzyme B12. nih.govnih.gov

This "poisoning" of vitamin B12 has significant metabolic consequences. The inactivation of MUT leads to the accumulation of its substrate, methylmalonyl-CoA, and a subsequent increase in methylmalonate levels. mdpi.com This disruption has been observed in various cell types, including human cell lines and macrophages. nih.gov For example, treating HEK293T cells and human B-lymphocytes with itaconate resulted in a dramatic reduction in coenzyme B12 levels and a corresponding increase in itaconyl-CoA. nih.gov This link between itaconate and vitamin B12 inactivation highlights a novel mechanism by which an immunomodulatory metabolite can directly impact the function of an essential vitamin. nih.govresearchgate.net

| Observation | Cell Type/System | Method | Reference |

| Itaconyl-CoA inactivates the coenzyme B12 cofactor of MUT. | In vitro, Human cells | Enzymology, activity-based metabolomics | nih.govresearchgate.net |

| Itaconate treatment reduces coenzyme B12 levels. | HEK293T cells, human B-lymphocytes | Mass spectrometry | nih.gov |

| Itaconate treatment increases methylmalonate levels, even with B12 supplementation. | Human cells (Huh7) | Mass spectrometry | mdpi.com |

Biological Roles and Functions of Itaconate in Research Models

Immunomodulatory Activities

Itaconate and its derivatives are potent immunomodulators that influence a range of immune cell functions, from macrophage activation to the regulation of cytokine production. frontiersin.orgnih.gov

Macrophages, central players in the innate immune system, can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. nih.gov Itaconate plays a crucial role in modulating this balance.

Research indicates that itaconate limits the M1 polarization of macrophages. frontiersin.org This is achieved, in part, by inhibiting the production of nitric oxide (NO), a hallmark of M1 macrophages. frontiersin.org Conversely, itaconate and its derivatives have been shown to inhibit the polarization of macrophages towards the M2 phenotype. nih.govaai.org Pre-treatment with itaconate or its derivative, 4-octyl itaconate (4-OI), significantly inhibits the IL-4-induced M2 polarization by blocking the JAK1-STAT6 signaling pathway. nih.gov This suggests that itaconate can constrain the alternative activation of macrophages. aai.org

A key immunomodulatory function of itaconate is its ability to control the production of pro-inflammatory cytokines. frontiersin.org Exogenous itaconate and its derivatives have been shown to reduce the secretion of several key pro-inflammatory cytokines in macrophages, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Interleukin-1β (IL-1β). frontiersin.orgfrontiersin.org Conversely, macrophages that are unable to produce endogenous itaconate exhibit higher levels of these cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS). frontiersin.org This inhibitory effect on cytokine production highlights itaconate's role in restraining inflammation. frontiersin.orgersnet.org

Itaconate has been implicated in the induction of immune tolerance, a state of reduced immunological responsiveness. frontiersin.org In human monocytes, itaconate can induce a state of innate immune tolerance, sometimes referred to as immunoparalysis. jci.org This is characterized by a decreased production of pro-inflammatory mediators. nih.gov The mechanism involves the activation of the Nrf2 anti-inflammatory pathway through the alkylation of KEAP1. researchgate.net However, this tolerance can be reversed by components like β-glucan, which inhibit the expression of the enzyme responsible for itaconate synthesis. researchgate.net Studies have also shown that TCA metabolites, including itaconate, can induce DNA hypermethylation, which limits the immune responsiveness of human macrophages. pnas.org

The immunomodulatory effects of itaconate extend beyond macrophages to other immune cells like neutrophils and T-cells. In the context of Mycobacterium tuberculosis infection, itaconate helps regulate neutrophil-mediated pathological inflammation. frontiersin.org Furthermore, in studies involving Francisella tularensis infection in mice lacking the ability to produce itaconate, there was an observed increase in the number of pulmonary resident and splenic CD4+ and CD8+ T cell responses. frontiersin.org This suggests that the absence of itaconate can lead to enhanced T-cell expansion. aai.org

Host Defense Mechanisms

Beyond its immunomodulatory roles, itaconate plays a direct role in host defense through its antimicrobial properties against a variety of pathogenic bacteria. frontiersin.orgfrontiersin.org

Itaconate has demonstrated antimicrobial activity against a range of intracellular and extracellular bacteria. frontiersin.orgnih.gov This is a crucial aspect of the host's innate immune response to infection. frontiersin.org

The antimicrobial effects of itaconate have been observed against the following pathogens:

Mycobacterium tuberculosis : Itaconate inhibits the growth of M. tuberculosis in liquid cultures, macrophages, and in vivo models. pnas.orgrsc.org It achieves this by targeting enzymes essential for the bacterium's survival, such as isocitrate lyase (ICL) and methylmalonyl-CoA mutase. frontiersin.orgrsc.org

Salmonella typhimurium : The production of itaconate is an important host defense mechanism against this intracellular pathogen. frontiersin.org The delivery of itaconate to vacuoles containing Salmonella is a key step in restricting its growth. frontiersin.org

Legionella pneumophila : Itaconic acid has a bactericidal effect on L. pneumophila, including multidrug-resistant strains. plos.orgnih.gov This is mediated by the production of itaconic acid in mitochondria, which are closely associated with the vacuoles containing the bacteria. plos.org

Brucella spp. : Itaconate exhibits direct antimicrobial effects against Brucella by targeting its isocitrate lyase. frontiersin.org Mice lacking the ability to produce itaconate are more susceptible to Brucella melitensis infection. nih.gov

Francisella tularensis : Endogenous itaconate plays a role in controlling F. tularensis in macrophages by inhibiting mitochondrial complex II. frontiersin.org Interestingly, while itaconate restricts bacterial replication within the host cell, it does not directly inhibit the growth of F. tularensis in axenic culture. frontiersin.orgasm.org

Mycobacterium avium : Itaconate contributes to the control of M. avium infection in human macrophages. ntnu.no Pro-inflammatory cytokines like TNF-α and IL-6 can activate itaconate-mediated antimicrobial responses against this pathogen. frontiersin.org

Coxiella burnetii : ACOD1-derived itaconate is a key factor in the macrophage-mediated defense against C. burnetii, the causative agent of Q fever. embopress.org Itaconate can directly impair the replication of this bacterium. embopress.org

Staphylococcus aureus : While some pathogens can exploit itaconate, studies with dimethyl itaconate (DMI) have shown increased survival in mice infected with Staphylococcus aureus, suggesting a protective role. jci.orgradboudumc.nl

| Pathogen | Mechanism of Action of Itaconate |

| Mycobacterium tuberculosis | Inhibits isocitrate lyase (ICL) and methylmalonyl-CoA mutase. frontiersin.orgrsc.org |

| Salmonella typhimurium | Delivered to Salmonella-containing vacuoles to restrict growth. frontiersin.org |

| Legionella pneumophila | Bactericidal effect, including against multidrug-resistant strains. plos.orgnih.gov |

| Brucella spp. | Targets bacterial isocitrate lyase. frontiersin.org |

| Francisella tularensis | Inhibits host mitochondrial complex II, indirectly controlling bacterial replication. frontiersin.org |

| Mycobacterium avium | Contributes to antimicrobial responses activated by pro-inflammatory cytokines. frontiersin.orgntnu.no |

| Coxiella burnetii | Directly impairs bacterial replication. embopress.org |

| Staphylococcus aureus | Protective effects observed with itaconate derivatives. jci.orgradboudumc.nl |

Compound Names Mentioned:

4-octyl itaconate (4-OI)

β-glucan

Calcium itaconate

Dimethyl itaconate (DMI)

IL-4

Interleukin-1β (IL-1β)

Interleukin-6 (IL-6)

Interleukin-12 (IL-12)

Itaconate

Lipopolysaccharide (LPS)

Nitric oxide (NO)

TNF-α"}

Cellular Differentiation and Development

Itaconate is emerging as a significant regulator of cellular differentiation and development, impacting processes such as the formation of muscle, bone, and the cells responsible for bone remodeling.

Impact on Myogenesis

Research indicates that itaconate and its derivatives, dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI), can repress the early stages of myogenesis (muscle differentiation). frontiersin.orgnih.gov Studies using the C2C12 myoblast cell line, a well-established model for in vitro myogenesis, have shown that these compounds disrupt the differentiation process. frontiersin.orgnih.gov

The primary mechanism for this anti-myogenic effect appears to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the Krebs cycle. frontiersin.orgnih.gov This inhibition leads to an accumulation of intracellular succinate. frontiersin.orgnih.gov The inhibitory effect of itaconate on myogenesis is mimicked by other SDH inhibitors, and treatment with succinate itself also results in impaired myogenesis. frontiersin.orgnih.gov These findings suggest that the therapeutic application of itaconate and its derivatives could be limited by potential adverse effects on muscle development and regeneration. nih.govresearchgate.net

Regulation of Osteogenic Differentiation and Bone Formation

Itaconate plays a crucial role in bone biology by stimulating osteogenic differentiation, the process by which stem cells develop into bone-forming cells called osteoblasts. bmj.combmj.com Studies have shown that itaconate accelerates this differentiation process in both human and murine cells. bmj.combmj.comnih.gov This enhanced differentiation is associated with reduced cell proliferation and changes in cellular metabolism, including an increase in glycolytic activity relative to oxidative phosphorylation. bmj.combmj.com

Supplementation with itaconate has been found to increase bone formation by boosting the activity of osteoblasts in mice. bmj.comresearchgate.netcolab.ws Conversely, mice deficient in the Irg1 gene, and therefore unable to produce itaconate, exhibit decreased bone mass. bmj.combmj.comresearchgate.net This suggests that endogenous itaconate is a key regulator in maintaining bone homeostasis. bmj.com

Role in Osteoclast Generation and Bone Homeostasis

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Itaconate is produced during the differentiation of pre-osteoclasts, which are derived from the monocyte/macrophage lineage. bmj.comfrontiersin.orgnih.gov This production is a distinct feature of the metabolic reprogramming that occurs during osteoclastogenesis. bmj.combmj.com

While the production of itaconate is a hallmark of osteoclast differentiation, the IRG1-itaconate axis itself appears to be dispensable for the generation of osteoclasts. bmj.comnih.govresearchgate.netcolab.ws However, itaconate exhibits an inhibitory effect on the differentiation and bone resorption activity of mature osteoclasts. frontiersin.orgresearchgate.net It has been shown to impair key signaling pathways, such as NF-κB and MAPK, that are necessary for osteoclast formation. frontiersin.org By inhibiting osteoclast activity, itaconate helps to maintain bone homeostasis and can prevent inflammatory bone loss. frontiersin.orgnih.gov

Table 1: Summary of Itaconate's Role in Cellular Differentiation

| Cell Type/Process | Effect of Itaconate | Key Research Findings | Citations |

|---|---|---|---|

| Myogenesis | Inhibits/Represses | Disrupts differentiation of C2C12 myoblasts, likely via SDH inhibition and succinate accumulation. | frontiersin.org, nih.gov, nih.gov |

| Osteogenesis | Stimulates/Promotes | Accelerates osteogenic differentiation of human and murine cells; increases bone formation in vivo. | bmj.com, bmj.com, researchgate.net, nih.gov |

| Osteoclastogenesis | Inhibits | Suppresses differentiation and bone resorption activity of mature osteoclasts; impairs NF-κB and MAPK signaling. | frontiersin.org, nih.gov, researchgate.net |

Effects on Non-Immune Cell Types and Tissues (e.g., Neurons, Hepatocytes, Epithelial Cells)

The biological influence of itaconate extends to various non-immune cell types, where it often exerts protective effects against stress and injury.

Neurons: Itaconate and its derivatives have been reported to have neuroprotective effects. mdpi.comnih.gov They can protect neuronal cells from oxidative stress and neuroinflammation. mdpi.comfrontiersin.orgtandfonline.com For instance, the derivative 4-octyl itaconate (4-OI) protects neuronal cells from hydrogen peroxide-induced damage by activating the Keap1-Nrf2 signaling pathway. frontiersin.org Studies have also shown that itaconate can attenuate neuroinflammation and protect dopamine (B1211576) neurons in models of Parkinson's disease by inhibiting the NLRP3 inflammasome. mdpi.com However, very high concentrations of itaconic acid (10 mM) have been shown to be toxic to cultured neurons, affecting mitochondrial functions. researchgate.net

Hepatocytes: In the liver, itaconate plays a protective role against injury. The IRG1-itaconate pathway helps shield hepatocytes from oxidative damage during events like ischemia-reperfusion. frontiersin.org The derivative 4-OI has been shown to lessen oxidative stress and hepatocyte cell death by activating Nrf2-driven signaling. frontiersin.orgresearchgate.net Itaconate is also involved in regulating lipid metabolism in hepatocytes. aai.orgresearchgate.net It can reduce lipid accumulation and increase fatty acid oxidation, suggesting a role in conditions like non-alcoholic fatty liver disease. aai.orgresearchgate.net

Epithelial Cells: Itaconate and its derivatives also affect epithelial cells. In respiratory epithelial cells, itaconate can reduce inflammation induced by IAV infection. biorxiv.org The derivative 4-OI has been found to reduce the production of chemokines that attract eosinophils in A549 respiratory epithelial cells, suggesting a therapeutic potential for eosinophilic asthma. aai.org Furthermore, itaconate can influence inflammatory responses in intestinal epithelial cells, which is relevant for conditions like colitis-associated colorectal cancer. frontiersin.org In psoriasis, an autoimmune skin disease, itaconate can modulate inflammatory pathways in epithelial cells that are triggered by cytokines like IL-17A. frontiersin.org

Itaconate Derivatives and Isomers in Academic Research

Synthesis of Cell-Permeable Itaconate Derivatives

The generation of itaconate derivatives, primarily through esterification, is a common strategy to enhance lipophilicity and facilitate passage across cell membranes. This allows for the investigation of intracellular effects that may be linked to itaconate's core structure.

Dimethyl itaconate (DMI) is a widely used derivative in research. Its synthesis is typically achieved through the esterification of itaconic acid. A common laboratory and industrial method involves reacting itaconic acid with methanol (B129727) in the presence of a catalyst. For instance, a mixture of itaconic acid, methanol, and a suitable catalyst is heated in an autoclave under controlled temperatures, often around 120°C, with continuous stirring. acs.org Another described method involves a two-step reflux reaction where itaconic acid is first heated with a portion of methanol and a catalyst at 70-100°C, followed by raising the temperature to 100-120°C and adding more methanol. researchgate.net After the reaction is complete, the catalyst is removed by filtration, and the final product is purified. acs.org Bio-based production methods are also being explored, where itaconic acid derived from the fermentation of waste products, such as rice wine waste, is converted to DMI through lipase-catalyzed esterification with methanol. frontiersin.org

4-Octyl itaconate (4-OI) is another crucial derivative designed to probe the physiological functions of itaconate. researchgate.net The synthesis of 4-OI presents a challenge in selectively esterifying the C4 carboxyl group of itaconic acid. Chemical catalysis often requires a two-step process involving an itaconic anhydride (B1165640) intermediate, which can be costly and environmentally unfavorable. mdpi.comrsc.org A more direct and greener one-step synthesis has been developed using enzymatic catalysts. mdpi.comrsc.org This method involves the direct esterification of itaconic acid with 1-octanol, catalyzed by a lipase. By controlling the lipase's structure and the reaction microenvironment, for example through the use of specific solvents like toluene, a high yield (over 98%) and selectivity (over 99%) for 4-OI can be achieved. mdpi.comrsc.org This enzymatic approach avoids harsh chemicals and complex purification steps, aligning with the principles of green chemistry. mdpi.com

Besides DMI and 4-OI, other derivatives like 4-monoethyl itaconate (4-EI) are used in research to provide a broader understanding of structure-activity relationships. nih.gov The synthesis of monoesters of itaconic acid, such as 4-EI, requires a selective method to avoid the formation of diesters. A general and highly efficient protocol involves a two-step, one-pot synthesis. acs.org First, itaconic acid is converted to itaconic anhydride. Subsequently, the anhydride is reacted with a stoichiometric equivalent of the desired alcohol—in this case, ethanol—to yield the monoester. acs.org This method is advantageous as it is highly selective for the non-conjugated acid group and does not require complex purification steps, making it scalable and applicable for a wide range of alcohols. acs.org

Comparative Analysis of Itaconate and Its Derivatives

While itaconate derivatives were developed to mimic the effects of endogenous itaconate, research has revealed significant differences in their cellular uptake, metabolism, and biological effects. These distinctions are critical for the correct interpretation of experimental results.

A primary reason for synthesizing itaconate derivatives was to overcome the poor membrane permeability of itaconic acid, which is negatively charged and polar. frontiersin.org Esterified derivatives like DMI, 4-OI, and 4-EI are more lipophilic and are considered "cell-permeable". frontiersin.orgresearchgate.net However, their ability to deliver itaconate intracellularly is not straightforward.

Studies using isotopically labeled compounds have shown that DMI is not significantly metabolized into intracellular itaconate in macrophages. mdpi.com Similarly, research comparing a panel of derivatives found that neither DMI, 4-OI, nor 4-EI are converted into substantial amounts of intracellular itaconate in either resting or activated macrophages. acs.orgmdpi.com In contrast, exogenous itaconic acid itself can readily enter and accumulate within macrophages. acs.orgmdpi.com While 4-OI has been reported to be hydrolyzed to itaconate by esterases in some cell types, this conversion is not consistently observed across all studies and cell lines. frontiersin.org These findings highlight that the biological effects observed after treatment with these derivatives may not be attributable to an increase in intracellular itaconate concentration. mdpi.com

The structural differences between itaconate and its esterified derivatives lead to distinct mechanisms of action and downstream biological effects. A key differentiator is their electrophilicity and reactivity with cellular thiols.

Key Differences in Biological Effects of Itaconate and Its Derivatives

| Feature | Itaconate | Dimethyl Itaconate (DMI) | 4-Octyl Itaconate (4-OI) | 4-Ethyl Itaconate (4-EI) |

|---|---|---|---|---|

| Intracellular Conversion | N/A (readily enters cells) | Not converted to itaconate acs.orgmdpi.com | Not significantly converted to itaconate acs.orgmdpi.com | Not significantly converted to itaconate acs.orgmdpi.com |

| Electrophilic Stress | Weak acs.orgrsc.org | Strong acs.orgrsc.org | Strong acs.orgrsc.org | Weak acs.orgrsc.org |

| NRF2 Activation | Yes (endogenous) mdpi.com | Yes mdpi.com | Yes mdpi.com | No significant effect alone mdpi.com |

| ATF3 Activation | Yes (endogenous) mdpi.com | Yes mdpi.com | No mdpi.com | No significant effect |

| Inhibition of pro-IL-1β | No effect on pro-IL-1β levels acs.orgmdpi.com | Yes acs.orgmdpi.com | Yes (to a lesser extent than DMI) mdpi.com | No effect mdpi.com |

| Inhibition of IL-1β Secretion | Yes acs.orgmdpi.com | Yes mdpi.com | Yes mdpi.com | Yes mdpi.com |

| Type I Interferon (IFN-β) Secretion | Enhances LPS-induced secretion acs.org | Inhibits acs.org | Inhibits acs.org | No significant effect |

This table summarizes general findings from comparative studies in macrophages. Effects can be cell-type and context-dependent.

One of the most notable differences is that DMI and 4-OI induce a strong electrophilic stress response, whereas itaconate and 4-EI are only weakly electrophilic. acs.orgrsc.org This high electrophilicity allows DMI and 4-OI to activate the transcription factor NRF2, which controls antioxidant responses, and activating transcription factor 3 (ATF3). mdpi.com Endogenous itaconate also triggers these pathways, but the mechanisms may differ. mdpi.com

These divergent initial actions lead to different immunological outcomes. For example, DMI and 4-OI have been shown to inhibit the induction of pro-inflammatory molecules like pro-interleukin-1β (pro-IL-1β) and IκBζ, as well as the secretion of cytokines such as IL-6 and IFN-β. acs.org In contrast, itaconate treatment does not suppress pro-IL-1β levels but does inhibit the final secretion of mature IL-1β. acs.orgmdpi.com Furthermore, itaconate surprisingly enhances the secretion of IFN-β in response to lipopolysaccharide (LPS), a bacterial component, while its derivatives DMI and 4-OI suppress it. acs.org These findings establish itaconate as a nuanced immunoregulatory molecule rather than a purely immunosuppressive one and underscore that its derivatives, while useful tools, have distinct biological activities. acs.org

Research on Naturally Occurring Itaconate Isomers

Recent research has expanded to include the naturally occurring isomers of itaconate: mesaconate and citraconate. rsc.org These molecules differ from itaconate only in the position of their carbon-carbon double bond and have been identified as immunomodulatory compounds in their own right. nih.govspringernature.com

Studies in activated macrophages have revealed that mesaconate is synthesized directly from itaconate. nih.gov It appears that a portion of the itaconate produced within the cell is enzymatically converted to mesaconate, and the accumulation of mesaconate is dependent on the prior synthesis of itaconate. nih.govnih.gov In lipopolysaccharide (LPS)-stimulated macrophages, the detection of mesaconate accumulation typically follows that of itaconate. nih.gov The primary analytical method for identifying and quantifying these isomers in biological samples is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). nih.gov

The biosynthesis of citraconate in mammals is less clear. While it has been detected, its origin may be distinct from the itaconate pathway. nih.gov One hypothesis suggests that citraconate could be a catabolic product of the branched-chain amino acid isoleucine, particularly in the context of certain metabolic diseases like methylmalonic acidaemia. nih.gov

While structurally similar, itaconate and its isomers exhibit distinct biological activities and mechanisms of action. A key difference lies in their interaction with succinate (B1194679) dehydrogenase (SDH). Itaconate is the most potent SDH inhibitor among the three, a central aspect of its metabolic and immunomodulatory function. nih.govnih.gov In contrast, mesaconate does not inhibit SDH, leading to different effects on the TCA cycle and cellular respiration. nih.gov